molecular formula C3H6O B1625885 Allyl alcohol-1-13C CAS No. 102781-45-3

Allyl alcohol-1-13C

Cat. No.: B1625885
CAS No.: 102781-45-3
M. Wt: 59.07 g/mol
InChI Key: XXROGKLTLUQVRX-LBPDFUHNSA-N
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Description

Allyl alcohol-1-13C is a stable isotope-labeled compound, specifically an isotopologue of allyl alcohol where the carbon-1 position is enriched with the carbon-13 isotope. This compound is represented by the molecular formula H2C=CH13CH2OH and has a molecular weight of 59.07 g/mol . It is a clear, colorless liquid with a pungent odor, commonly used in various scientific research fields due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl alcohol-1-13C can be synthesized through several methods. One common approach involves the hydrolysis of allyl chloride-1-13C. This reaction typically occurs in the presence of a base such as sodium hydroxide, resulting in the formation of this compound and sodium chloride as a by-product .

Industrial Production Methods: In an industrial setting, this compound can be produced by the isomerization of propene oxide-1-13C. This process involves the rearrangement of the oxide to form the alcohol under specific conditions, often using a catalyst to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Allyl alcohol-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl alcohol-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of allyl alcohol-1-13C involves its metabolic activation to form reactive intermediates. These intermediates can undergo various reactions, such as Michael-type additions, due to the presence of the activated double bond. This reactivity is crucial for its role as a proelectrophile, leading to its use in studies of electrophilic reactions and toxicity .

Comparison with Similar Compounds

Uniqueness: Allyl alcohol-1-13C is unique due to its specific isotopic labeling at the carbon-1 position, which makes it particularly useful for tracing studies and reaction mechanism elucidation. Its unsaturated nature (presence of a double bond) also adds to its versatility in undergoing various chemical reactions compared to its saturated counterparts .

Properties

IUPAC Name

(113C)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXROGKLTLUQVRX-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481897
Record name Allyl alcohol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102781-45-3
Record name Allyl alcohol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102781-45-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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